Morpholine-3-carboxylic Acid
Overview
Description
Morpholine-3-carboxylic acid is a heterocyclic organic compound that features a morpholine ring with a carboxylic acid functional group at the third position
Scientific Research Applications
Morpholine-3-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Morpholine-3-carboxylic Acid, also known as 3-Morpholinecarboxylic acid, is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . .
Mode of Action
It is known that morpholine derivatives can interact with their targets and induce changes that result in their biological activity .
Biochemical Pathways
Morpholine derivatives have been shown to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound, ro6889678, showed complex adme properties, suggesting that this compound may also have complex pharmacokinetic properties .
Result of Action
Morpholine derivatives have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Morpholine motifs are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The exact enzymes, proteins, and other biomolecules that Morpholine-3-carboxylic Acid interacts with are not currently known.
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Morpholine analogs have been studied for their effects on various types of cells. For example, some morpholine analogs have shown antiplasmodial activity against the human malaria parasite Plasmodium falciparum .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented in the literature. Morpholines are known to interact with various biomolecules. For example, morpholines have been used as enzyme active-site inhibitors for enzymes such as phosphatidylinositol 3-kinase, squalene synthase, peptidyl transferase .
Temporal Effects in Laboratory Settings
Morpholines have been synthesized for use in preclinical in vitro and in vivo drug metabolism studies .
Dosage Effects in Animal Models
Morpholines have been used in preclinical studies .
Metabolic Pathways
Morpholines are synthesized from 1,2-amino alcohols and related compounds .
Transport and Distribution
A study on a novel inhibitor of Hepatitis B Virus, which is a complex morpholine derivative, showed an intracellular enrichment of 78-fold in hepatocytes .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with α-haloacid chlorides. This method typically involves a sequence of coupling, cyclization, and reduction reactions . Another method includes the intramolecular cyclization of nitrogen-tethered alkenols catalyzed by palladium chloride .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Morpholine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction typically produces simpler morpholine derivatives.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the carboxylic acid group.
Morpholine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.
Indole derivatives: Contain a different heterocyclic structure but share some biological activities.
Uniqueness
Morpholine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its position-specific functional group allows for targeted interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
morpholine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOWSHJELIDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391607 | |
Record name | Morpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77873-76-8 | |
Record name | Morpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Morpholinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research has shown that the chirality of Morpholine-3-carboxylic acid (Mor) significantly influences its ability to induce β-turn structures in peptides, mimicking the behavior of proline. Specifically, peptides incorporating D-Mor exhibit a higher propensity to form compact folded structures compared to their L-Mor counterparts []. Interestingly, while D-Mor promotes folding, the resulting structures differ from those typically induced by D-proline. This highlights the unique conformational influence of D-Mor in peptide design.
A: this compound's value in drug design stems from its ability to mimic natural amino acids while introducing desirable structural and conformational properties. For instance, incorporating D-morpholine-3-carboxylic acid into cyclic RGD peptides enhances their binding affinity for the αvβ3 integrin, a protein implicated in angiogenesis and tumor growth []. This interaction was further validated in vivo using a ¹²⁵I-radiolabeled morpholine-containing RGD-cyclopentapeptide, demonstrating its potential as a molecular imaging probe for angiogenesis.
A: Yes, Fmoc-protected this compound demonstrates full compatibility with standard SPPS protocols []. This compatibility allows for the efficient incorporation of this compound into peptide sequences on solid support, expanding its utility in generating diverse peptidomimetics for various biological applications.
A: Yes, enantiomeric separation of this compound can be achieved using high-performance liquid chromatography (HPLC) with a chiral ligand-exchange column (CLEC) []. This method utilizes a D-penicillamine-Cu(II) complex as the chiral selector and allows for the efficient resolution of the R and S isomers, a crucial aspect for studying their individual biological activities and applications.
ANone: There are multiple synthetic strategies available for obtaining enantiopure this compound:
* **From Dimethoxyacetaldehyde and Serine Methyl Ester:** This approach involves a five-step process, including reductive amination, intramolecular acetalization, elimination, hydrogenation, and acidic ester hydrolysis, ultimately yielding Fmoc-protected this compound [].* **From Benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate:** This method leverages the reaction of the chiral aziridine derivative with 2-chloroethanol to afford optically active 3-Morpholinecarboxylic acid [].
A: Yes, at least one study investigated a novel Hepatitis B virus inhibitor, (3S)-4-[[(4R)-4-(2-Chloro-4-fluorophenyl)-5-methoxycarbonyl-2-thiazol-2-yl-1,4-dihydropyrimidin-6-yl]methyl]this compound, utilizing a long-term in vitro liver model []. This study highlighted the importance of assessing metabolism, active transport, drug-drug interactions, and enzyme induction when developing drugs incorporating this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.